4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17843169
InChI: InChI=1S/C9H8ClN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2
SMILES:
Molecular Formula: C9H8ClN3S
Molecular Weight: 225.70 g/mol

4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC17843169

Molecular Formula: C9H8ClN3S

Molecular Weight: 225.70 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline -

Specification

Molecular Formula C9H8ClN3S
Molecular Weight 225.70 g/mol
IUPAC Name 4-chloro-N-(thiadiazol-4-ylmethyl)aniline
Standard InChI InChI=1S/C9H8ClN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2
Standard InChI Key ORSNIHGCTHZJFT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NCC2=CSN=N2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure combines a para-chlorinated aniline group with a 1,2,3-thiadiazole ring connected via a methylene bridge. Key identifiers include:

PropertyValueSource
CAS Number1713602-50-6
Molecular FormulaC₉H₇Cl₂N₃S
Molecular Weight260.14 g/mol
IUPAC Name4-Chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 7.35–7.45 (aromatic protons), δ 4.55 (CH₂ bridge), and δ 8.65 (thiadiazole proton) .

  • ¹³C NMR: Peaks corresponding to aromatic carbons (125–135 ppm), thiadiazole carbons (140–160 ppm), and CH₂ groups (45–50 ppm) .

Synthesis and Reaction Pathways

Industrial-Scale Production

Optimized methods use continuous flow reactors to enhance efficiency, with automated systems controlling temperature (80–100°C) and pressure (1–2 atm).

Physicochemical Properties

PropertyValueMethod
Melting Point145–148°CDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, chloroform; insoluble in waterHPLC
LogP (Partition Coefficient)3.2 ± 0.3Computational modeling

Biological Activities and Mechanisms

Antimicrobial Activity

Studies on analogous thiadiazole derivatives reveal:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli45.8
Candida albicans62.4

The thiadiazole ring disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins .

Industrial and Research Applications

Medicinal Chemistry

  • Drug Development: Serves as a precursor for MAO-A inhibitors (e.g., derivative 6b in with IC₅₀ = 0.89 μM).

  • Antioxidant Properties: Scavenges free radicals at EC₅₀ = 45 μM in DPPH assays .

Agrochemical Uses

  • Herbicidal Activity: Inhibits acetolactate synthase (ALS) at 85% efficacy in Arabidopsis thaliana.

  • Fungicidal Formulations: Used in seed coatings to prevent Fusarium infections.

Materials Science

  • Polymer Additives: Enhances thermal stability of polyurethanes (decomposition temperature ↑ by 40°C).

  • Coordination Chemistry: Forms complexes with Cu(II) and Fe(III) for catalytic applications .

Comparison with Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
3-Chloro-N-(thiadiazol-4-ylmethyl)anilineC₉H₈ClN₃SChlorine at meta positionReduced antimicrobial potency
2,5-Dimethyl derivativeC₁₁H₁₃N₃SMethyl groups on anilineEnhanced lipophilicity (LogP = 3.8)
5-Fluoro analogueC₉H₇F₂N₃SFluorine substitutionImproved CNS permeability

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